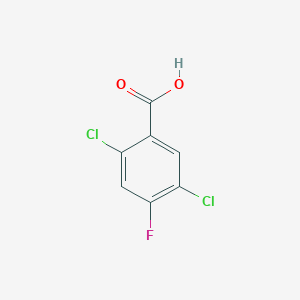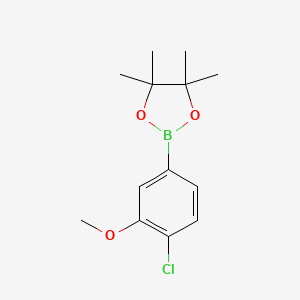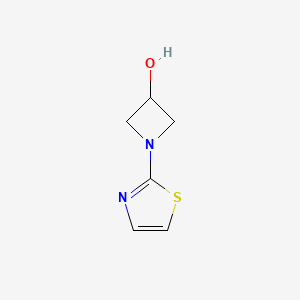
2,5-Dichloro-4-fluorobenzoic acid
Descripción general
Descripción
2,5-Dichloro-4-fluorobenzoic acid is a chemical compound with the molecular formula C7H3Cl2FO2 . It has a molecular weight of 209 g/mol . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for 2,5-Dichloro-4-fluorobenzoic acid is 1S/C7H3Cl2FO2/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2H,(H,11,12) . The compound’s structure has been analyzed in various studies .Physical And Chemical Properties Analysis
2,5-Dichloro-4-fluorobenzoic acid has a molecular weight of 209.00 g/mol . It has a XLogP3-AA value of 2.8, indicating its lipophilicity . The compound has one hydrogen bond donor count and three hydrogen bond acceptor counts . Its exact mass and monoisotopic mass are 207.9494129 g/mol . The compound has a topological polar surface area of 37.3 Ų .Aplicaciones Científicas De Investigación
Continuous-Flow Synthesis
A study by Guo, Yu, and Yu (2018) outlines a continuous-flow process for synthesizing 2,4-Dichloro-5-fluorobenzoic acid, which shares a similar structure to 2,5-Dichloro-4-fluorobenzoic acid. This method offers advantages like improved safety due to better mass and heat transfer, higher yields, and environmental friendliness compared to traditional processes.
Insecticidal Activities
Shi, Qian, Song, Zhang, and Li (2000) explored the synthesis of novel 2-fluorophenyl-5-aryl/cyclopropyl-1,3,4-oxadiazoles, derived from 2,4-dichloro-5-fluorobenzoic acid, demonstrating their potential insecticidal activities against armyworms. This suggests a possible application in pest control Shi et al., 2000.
Antibacterial Agents
Holla, Bhat, and Shetty (2003) researched the use of 2,4-dichloro-5-fluorophenyl groups in synthesizing new molecules with potential antibacterial activities. This includes compounds derived from 2,4-dichloro-5-fluorobenzoic acid, indicating its use in developing new antimicrobial agents Holla et al., 2003.
Anti-tumor Activity
Li, Wang, Zhang, Xin, and Tian (2013) synthesized a dibutyltin complex of 2,4-dichloro-5-fluorobenzoic acid and found it to exhibit significant in vitro anti-tumor activity against human tumor cell lines, suggesting its potential in cancer research Li et al., 2013.
Biodegradation Studies
Boersma, McRoberts, Cobb, and Murphy (2004) conducted a study on the biodegradation of fluorobenzoates, including compounds similar to 2,5-Dichloro-4-fluorobenzoic acid. This research provides insights into environmental degradation and the potential environmental impact of these compounds Boersma et al., 2004.
Charge Density Analysis
Hathwar and Row (2011) performed a charge density analysis on compounds including 2-chloro-4-fluorobenzoic acid. This research aids in understanding the electronic properties of such molecules, which can be crucial for various chemical applications Hathwar & Row, 2011.
Ortho-lithiation of Fluoroarenes
Mongin and Schlosser (1996) explored the ortho-lithiation of fluoroarenes, including chloro and bromo substituted compounds like 2,5-Dichloro-4-fluorobenzoic acid. This process is significant in synthetic organic chemistry for creating various complex molecules Mongin & Schlosser, 1996.
Soil Transport Studies
Jaynes (1994) evaluated fluorobenzoate tracers, including compounds similar to 2,5-Dichloro-4-fluorobenzoic acid, for studying water movement in soils. This research is vital for understanding pollutant transport and soil chemistry Jaynes, 1994.
Propiedades
IUPAC Name |
2,5-dichloro-4-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2FO2/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJSYJVXNIQXPCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)F)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dichloro-4-fluorobenzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1,2-dihydro-4-[(3-fluoro-4-methoxyphenyl)methyl]-5-methyl-3H-pyrazol-3-one](/img/structure/B1370817.png)
![(2-Benzyl-2-azabicyclo[2.2.1]hept-7-yl)methanamine](/img/structure/B1370823.png)






![3-[(2-Fluorophenoxy)methyl]piperidine](/img/structure/B1370833.png)
![4-{[2-(Trifluoromethyl)phenoxy]methyl}piperidine hydrochloride](/img/structure/B1370834.png)
![3-[2-(2-Fluorophenyl)ethyl]piperidine hydrochloride](/img/structure/B1370835.png)

